REACTION_SMILES
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[Br-:1].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:2][Mg+:3].[F:4][c:5]1[c:6](-[n:16]2[n:17][c:18]([C:25](=[O:26])[N:27]([O:28][CH3:29])[CH3:30])[c:19](=[O:24])[c:20]([O:22][CH3:23])[cH:21]2)[cH:7][cH:8][c:9](-[n:11]2[n:12][cH:13][cH:14][cH:15]2)[cH:10]1>>[CH3:2][C:25]([c:18]1[n:17][n:16](-[c:6]2[c:5]([F:4])[cH:10][c:9](-[n:11]3[n:12][cH:13][cH:14][cH:15]3)[cH:8][cH:7]2)[cH:21][c:20]([O:22][CH3:23])[c:19]1=[O:24])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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COc1cn(-c2ccc(-n3cccn3)cc2F)nc(C(=O)N(C)OC)c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cn(-c2ccc(-n3cccn3)cc2F)nc(C(=O)N(C)OC)c1=O
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Name
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Type
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product
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Smiles
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COc1cn(-c2ccc(-n3cccn3)cc2F)nc(C(C)=O)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |